Boc-Inp-OH vs. Fmoc-Inp-OH: Orthogonal Protecting Group Compatibility and Synthetic Utility
Boc-Inp-OH is chemically and strategically orthogonal to Fmoc-Inp-OH. The Boc group is acid-labile, while the Fmoc group is base-labile, enabling orthogonal protection strategies in complex peptide synthesis [1]. This orthogonality allows for the selective deprotection of one group in the presence of the other, a critical requirement for the synthesis of cyclic peptides and branched structures. The Fmoc strategy has largely replaced Boc/Bzl due to the avoidance of highly toxic hydrofluoric acid, but Boc/Bzl remains essential for sequences incompatible with Fmoc conditions [1].
| Evidence Dimension | Protecting Group Lability |
|---|---|
| Target Compound Data | Acid-labile (Boc group) |
| Comparator Or Baseline | Fmoc-Inp-OH: Base-labile (Fmoc group) |
| Quantified Difference | Orthogonal reactivity profiles; Boc requires acid (e.g., TFA), Fmoc requires base (e.g., piperidine). |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) strategy selection |
Why This Matters
Selection of Boc-Inp-OH over Fmoc-Inp-OH is dictated by the overall synthesis strategy; it is mandatory for Boc/Bzl SPPS and provides orthogonality for complex, multi-step peptide modifications.
- [1] Iris Biotech GmbH. Boc versus Fmoc for Solid Phase Peptide Synthesis. Published 2024-06-11. View Source
